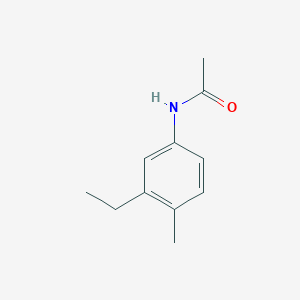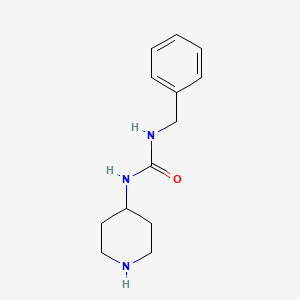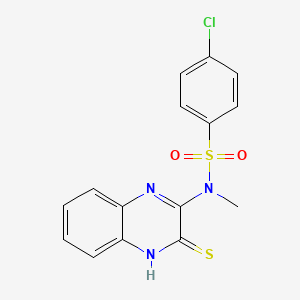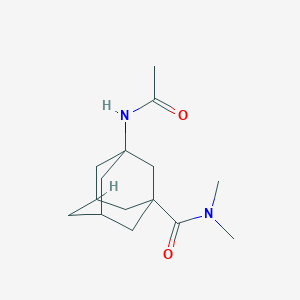
1-Iodo-3-(2-methylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(2-methylpropyl)benzene, also known as p-iodoisobutylbenzene, is a chemical compound with the molecular formula C10H13I. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2-methylpropyl)benzene is not well understood. However, it is known to act as an electrophile, which can react with nucleophiles to form new carbon-carbon bonds. It can also undergo substitution reactions, where the iodine atom is replaced with another functional group.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1-Iodo-3-(2-methylpropyl)benzene. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory irritation. It is also a potential mutagen and carcinogen.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Iodo-3-(2-methylpropyl)benzene in lab experiments include its high reactivity and versatility in organic synthesis. It is also readily available and relatively inexpensive. The limitations include its toxicity and potential health hazards, as well as the need for proper safety precautions when handling the compound.
Future Directions
There are several future directions for research on 1-Iodo-3-(2-methylpropyl)benzene. One possible direction is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its toxicity. Another direction is the investigation of its potential applications in medicine and biotechnology, such as in the development of new drugs and diagnostic tools. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of the compound.
Synthesis Methods
1-Iodo-3-(2-methylpropyl)benzene can be synthesized through several methods, including the Sandmeyer reaction, the Finkelstein reaction, and the Grignard reaction. The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl halide, while the Finkelstein reaction involves the substitution of a halogen atom with another halogen atom. The Grignard reaction involves the addition of a Grignard reagent to an aryl halide to form a new carbon-carbon bond.
Scientific Research Applications
1-Iodo-3-(2-methylpropyl)benzene has various scientific research applications, including in the field of organic chemistry. It is used as a building block for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of organic compounds, such as alcohols, ketones, and carboxylic acids.
properties
IUPAC Name |
1-iodo-3-(2-methylpropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGKBNDKLBTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-(2-methylpropyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

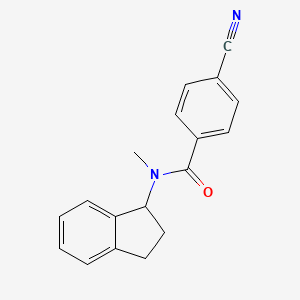
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
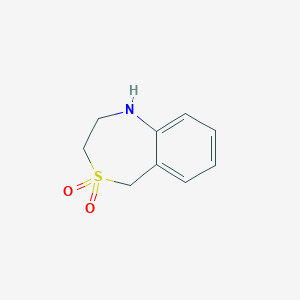
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)


![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
